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Compound of Interest

Compound Name: BMS-986251

Cat. No.: B10860199

A Head-to-Head Look at Two Investigational Oral Therapies for Autoimmune Diseases

In the landscape of oral therapies for autoimmune diseases, the modulation of the Retinoic acid
receptor-related orphan receptor gamma t (RORyt) has been a key focus for drug developers.
RORyt is a master regulator of Th17 cell differentiation and the production of pro-inflammatory
cytokines such as IL-17.[1][2] This guide provides a comparative analysis of two such RORyt
modulators, BMS-986251 developed by Bristol Myers Squibb and Bl 730357 from Boehringer
Ingelheim. Both compounds reached clinical investigation but were ultimately discontinued.
This analysis is intended for researchers, scientists, and drug development professionals to
provide insights into the challenges and learnings from these programs.

Mechanism of Action: Targeting the Master
Regulator of Th17 Cells

Both BMS-986251 and Bl 730357 are small molecule inhibitors of RORyt.[2][3] BMS-986251
functions as an inverse agonist, a molecule that binds to the same receptor as an agonist but
induces an opposite pharmacological response.[3] Bl 730357 is described as an antagonist,
which blocks the receptor from being activated by agonists. The primary therapeutic goal of
both molecules was to inhibit the RORyt-mediated transcription of genes encoding pro-
inflammatory cytokines, most notably IL-17A and IL-17F, which are central to the pathogenesis
of various autoimmune diseases, including psoriasis.

Below is a diagram illustrating the targeted signaling pathway.
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Figure 1: Simplified signaling pathway of RORyt inhibition.

Comparative Efficacy and Potency

Both molecules demonstrated potent inhibition of the RORyt pathway in preclinical studies.
However, their profiles in terms of potency and clinical efficacy showed notable differences.
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Parameter BMS-986251 Bl 730357 Reference
Target RORyt RORyt
Mechanism Inverse Agonist Antagonist
RORyt GAL4 Assay
12 nM Not Reported
(EC50)

Human Whole Blood

IL-17 Inhibition 24 nM (EC50) 140 nM (IC50)
(IC50/EC50)
Human PBMC IL-22
o Not Reported 43 nM
Inhibition (IC50)
Clinical Indication o o
] Psoriasis Psoriasis
Studied
Phase of Discontinued (Phase Discontinued (Phase
Development 1/2) 2)
. _ Limited efficacy and
Safety signals (thymic
Reason for _ non-human
) ] ) lymphomas in ] o
Discontinuation carcinogenicity study

preclinical study) e
findings

Preclinical and Clinical Findings
BMS-986251

BMS-986251 showed high potency and selectivity in in vitro assays. It was effective in
preclinical mouse models of psoriasis, including the imiquimod-induced and IL-23-induced skin
inflammation models, where it demonstrated a dose-dependent reduction in skin thickening. A
Phase 1/2 clinical trial (NCT03329885) was initiated in healthy subjects and patients with
moderate-to-severe psoriasis. However, the development was terminated due to safety
concerns arising from a preclinical carcinogenicity study that showed an increased incidence of
thymic lymphomas in mice.

Bl 730357
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Bl 730357 also demonstrated potent inhibition of IL-17 and IL-22 production in human cells. In
a Phase Il clinical trial (NCT03635099) in patients with moderate-to-severe plaque psoriasis, Bl
730357 showed a dose-dependent improvement in psoriasis symptoms. The highest efficacy
was observed at a dose of 200 mg once daily, with 30% of patients achieving a 75% reduction
in the Psoriasis Area and Severity Index (PASI 75) at 12 weeks, compared to 0% in the placebo
group. Despite this, the long-term extension trial was discontinued due to limited efficacy and
concerns from a non-human carcinogenicity study.

Experimental Protocols
RORyt GAL4 Reporter Assay (for BMS-986251)

This assay is designed to measure the ability of a compound to inhibit the transcriptional
activity of RORyt.

Luciferase activity measurement
Data analysis
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Figure 2: Workflow for the RORyt GAL4 reporter assay.

Methodology:
o Cell Line: Jurkat cells are commonly used as they are a human T-lymphocyte cell line.
o Transfection: Cells are co-transfected with two plasmids:

o One expressing a fusion protein of the RORyt ligand-binding domain (LBD) and the GAL4
DNA-binding domain (DBD).

o A second plasmid containing a luciferase reporter gene under the control of a GAL4
upstream activating sequence (UAS).

e Compound Incubation: Transfected cells are incubated with varying concentrations of the
test compound (e.g., BMS-986251).

o Luciferase Assay: After incubation, cell lysates are prepared, and luciferase activity is
measured using a luminometer.

o Data Analysis: The EC50 value is calculated, representing the concentration of the
compound that causes a 50% reduction in luciferase activity.

Human Whole Blood IL-17 Inhibition Assay

This ex vivo assay assesses the ability of a compound to inhibit cytokine production in a more
physiologically relevant matrix.

Methodology:
» Blood Collection: Freshly drawn human whole blood is collected from healthy donors.

e Compound Pre-incubation: The blood is pre-incubated with different concentrations of the
test compound (BMS-986251 or Bl 730357).

o Stimulation: The blood is then stimulated with a cocktail of agents (e.g., anti-CD3/anti-CD28
antibodies or phorbol 12-myristate 13-acetate (PMA)/ionomycin) to induce T-cell activation
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and cytokine production.

 Incubation: The stimulated blood is incubated for a defined period (e.g., 24-48 hours).

o Cytokine Measurement: Plasma is separated, and the concentration of IL-17 is measured
using an enzyme-linked immunosorbent assay (ELISA) or other immunoassay platforms.

» Data Analysis: The IC50 value is determined, which is the concentration of the compound
that inhibits IL-17 production by 50%.

Summary and Outlook

The development of both BMS-986251 and Bl 730357 highlights the significant challenges in
targeting the RORyt pathway. While both compounds demonstrated potent in vitro activity and
some evidence of clinical efficacy, their development was halted due to safety concerns and
limited clinical benefit, respectively.

The case of BMS-986251 underscores the critical importance of thorough preclinical safety
assessment, as the on-target effect of RORyt inhibition in the thymus may have contributed to
the observed toxicity. For Bl 730357, the modest efficacy, even at high doses, suggests that
targeting RORyt alone may not be sufficient to achieve the level of disease control offered by
biologic therapies targeting IL-17 or IL-23 directly.

These findings provide valuable lessons for the future development of RORyt modulators.
Future efforts may need to focus on developing molecules with different safety profiles,
potentially through greater selectivity or by exploring alternative binding modes. Furthermore,
combination therapies or targeting patient populations with specific molecular drivers of
disease may be necessary to unlock the full therapeutic potential of RORYyt inhibition. The data
from these discontinued programs remain a valuable resource for the scientific community in
the ongoing quest for safe and effective oral treatments for autoimmune diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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